molecular formula C2(13C6)H5F3O2 B1165267 4-(trifluoromethyl)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid

4-(trifluoromethyl)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid

Cat. No.: B1165267
M. Wt: 196.12
Attention: For research use only. Not for human or veterinary use.
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Description

4-(trifluoromethyl)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid is a labeled compound where the carbon atoms in the benzoic acid structure are replaced with the carbon-13 isotope. This compound is primarily used in scientific research as a tracer for quantitation during the drug development process . The presence of the trifluoromethyl group enhances its chemical stability and reactivity, making it a valuable tool in various fields of study.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the reaction of 4-(Trifluoromethyl)benzoyl chloride with a carbon-13 labeled benzoic acid under controlled conditions . The reaction is usually carried out in the presence of a base such as pyridine to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of 4-(trifluoromethyl)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction conditions are optimized to maximize yield and minimize impurities .

Chemical Reactions Analysis

Types of Reactions

4-(trifluoromethyl)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols. Substitution reactions can result in a wide range of products depending on the substituent introduced .

Scientific Research Applications

4-(trifluoromethyl)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(trifluoromethyl)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid involves its incorporation into chemical and biological systems as a labeled tracer. The carbon-13 isotope allows for precise tracking and quantitation using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. The trifluoromethyl group enhances the compound’s stability and reactivity, facilitating its use in various applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(trifluoromethyl)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid is unique due to its carbon-13 labeling, which provides enhanced capabilities for tracking and quantitation in scientific research. This makes it particularly valuable in studies requiring precise measurement and analysis of chemical and biological processes .

Properties

Molecular Formula

C2(13C6)H5F3O2

Molecular Weight

196.12

Appearance

Purity:97% HPLC; 99 atom % 13CBeige solid

Synonyms

α,α,α-Trifluoro-p-toluic acid-13C6, 4-Carboxybenzotrifluoride-13C6

Origin of Product

United States

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